molecular formula C11H13NO2 B13221535 2,3-Diethoxybenzonitrile

2,3-Diethoxybenzonitrile

Cat. No.: B13221535
M. Wt: 191.23 g/mol
InChI Key: QTYANWXTKAFKAW-UHFFFAOYSA-N
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Description

2,3-Diethoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, where two ethoxy groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxybenzonitrile typically involves the reaction of 2,3-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dicarboxybenzonitrile or 2,3-dialdehydebenzonitrile.

    Reduction: Formation of 2,3-diethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,3-Diethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethoxybenzonitrile involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    2,3-Dihydroxybenzonitrile: Precursor to 2,3-Diethoxybenzonitrile with hydroxyl groups instead of ethoxy groups.

    2,3-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of ethoxy groups.

Uniqueness

This compound is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound in various chemical synthesis and research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3-diethoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QTYANWXTKAFKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C#N

Origin of Product

United States

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